(Dimethylamino)trimethylstannane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Thin Film Deposition

Industrial Chemistry

Pharmaceuticals

LED Manufacturing

The production of light-emitting diodes (LEDs) often involves the use of organometallic compounds.

Also, please be aware that this compound is classified as dangerous, with hazard statements indicating it is highly flammable and toxic if swallowed, in contact with skin, or if inhaled . Therefore, any experiments involving this compound should be conducted with appropriate safety measures in place.

Material Science

Organometallic compounds are often used in the development of new materials. They can serve as precursors for the synthesis of complex materials with unique properties .

Nanotechnology

Organometallic compounds can be used in the fabrication of nanoscale materials and devices. They can serve as precursors for the deposition of thin films or nanoparticles .

Chemical Synthesis

Organometallic compounds like “(Dimethylamino)trimethyltin(IV)” can be used as reagents in chemical synthesis. They can participate in various types of reactions, contributing to the formation of new bonds .

Catalysis

Organometallic compounds are often used as catalysts in chemical reactions. They can speed up reactions and increase their efficiency .

Polymer Production

Organometallic compounds can be used in the production of polymers. They can serve as catalysts in polymerization reactions .

Semiconductor Manufacturing

Organometallic compounds can be used in the manufacturing of semiconductors. They can serve as precursors for the deposition of thin films or nanoparticles .

Biomedical Research

Some organometallic compounds have shown potential in biomedical research, such as in drug delivery and imaging .

Environmental Science

Organometallic compounds can be used in environmental science, such as in the detection and removal of pollutants .

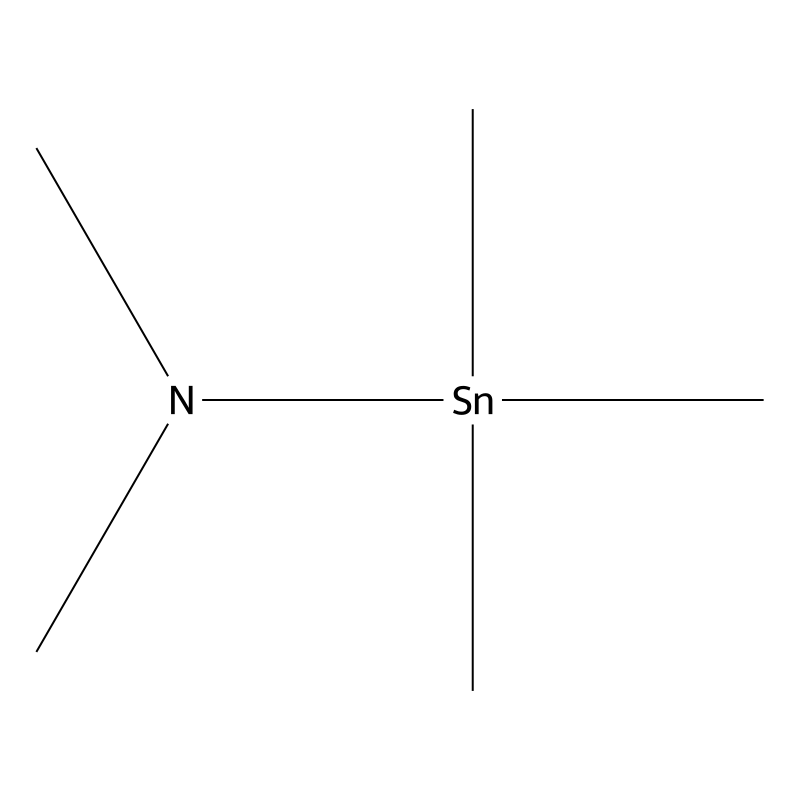

(Dimethylamino)trimethylstannane is an organometallic compound characterized by the formula CHNSt. It consists of a trimethylstannyl group attached to a dimethylamino group. This compound is notable for its applications in organic synthesis, particularly in the development of new materials and catalysts. The presence of both tin and nitrogen in its structure allows it to participate in various

(Dimethylamino)trimethyltin(IV) is a highly toxic and dangerous compound. It is classified as acutely toxic by inhalation, ingestion, and skin contact. Exposure can cause severe neurological damage and death []. Due to the severity of the hazards, detailed information on chemical reactions and mechanism of action is not readily available in scientific publications.

- Nucleophilic Substitution: The compound acts as a nucleophile due to the presence of the dimethylamino group. It can participate in nucleophilic substitution reactions, where it attacks electrophilic centers.

- Polymerization Catalysis: It serves as a catalyst in polymerization processes, facilitating the formation of polymers from monomers.

- Esterification: This compound can also catalyze esterification reactions, where alcohols react with acids to form esters, often yielding higher reaction rates and improved product yields .

Several synthesis methods have been reported for (dimethylamino)trimethylstannane:

- Direct Reaction: One common method involves the reaction of trimethylstannyl chloride with dimethylamine. This process typically occurs under controlled conditions to yield (dimethylamino)trimethylstannane directly.

- Stannylation Reactions: The compound can also be synthesized through stannylation reactions involving suitable precursors that contain reactive functional groups capable of forming bonds with tin .

(Dimethylamino)trimethylstannane finds applications in various fields:

- Catalysis: It is used as a catalyst in organic synthesis, particularly for reactions requiring nucleophilic species.

- Material Science: Its ability to modify surfaces and enhance properties makes it useful in material science, especially for developing new polymers and composites.

- Organic Synthesis: The compound is instrumental in synthesizing other organotin compounds and functionalized materials .

Interaction studies involving (dimethylamino)trimethylstannane primarily focus on its reactivity with other chemical species. Research indicates that it can form complexes with various ligands, influencing its catalytic behavior and stability. These interactions are crucial for understanding its role in catalysis and material modification.

(Dimethylamino)trimethylstannane shares similarities with other organotin compounds but exhibits unique properties due to its specific functional groups. Here are some similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Trimethylstannane | Organotin | Simple structure; widely used as a reagent |

| Dimethyltin dichloride | Organotin | Exhibits different reactivity patterns |

| Triethyltin hydroxide | Organotin | Known for biocidal properties |

| Tri-n-butyltin oxide | Organotin | Used as a fungicide; has significant toxicity |

Uniqueness of (Dimethylamino)trimethylstannane:

- The presence of the dimethylamino group enhances its nucleophilicity compared to other tin compounds, making it particularly effective in catalyzing reactions that require strong nucleophiles.

- Its dual functionality allows it to serve both as a reagent and as a catalyst, distinguishing it from simpler organotin compounds that lack such versatility.

The study of organotin compounds began in 1849 with Edward Frankland’s isolation of diethyltin diiodide ($$(\text{CH}3\text{CH}2)2\text{SnI}2$$). This discovery marked the inception of organotin chemistry, though industrial applications remained limited until the mid-20th century. The advent of Grignard reagents in the early 1900s enabled systematic synthesis of Sn–C bonds, accelerating research into tetraalkyl- and trialkyltin derivatives. By the 1950s, organotin compounds gained prominence as thermal stabilizers for polyvinyl chloride (PVC), catalysts for polyurethane production, and biocides.

Key Milestones in Organotin Synthesis

The structural diversity of organotin compounds expanded with the development of mixed-ligand systems, such as (dimethylamino)trimethylstannane, which emerged as intermediates in coordination chemistry and catalysis.

Structural Classification Within Organometallic Chemistry

(Dimethylamino)trimethylstannane belongs to the tetraorganotin subclass ($$ \text{R}_4\text{Sn} $$), characterized by four organic substituents bonded to a tin(IV) center. Its molecular architecture features:

- Three methyl groups ($$\text{CH}_3$$): Contributing to steric bulk and hydrophobicity.

- One dimethylamino group ($$\text{N}(\text{CH}3)2$$): Introducing a Lewis basic site capable of coordinating to metals or forming hypervalent tin complexes.

Comparative Analysis of Tin Coordination Geometries

| Compound Type | Coordination Number | Geometry | Example |

|---|---|---|---|

| Tetraorganotin | 4 | Tetrahedral | (Dimethylamino)trimethylstannane |

| Triorganotin | 5 | Trigonal bipyramidal | Tributyltin chloride |

| Diorganotin | 6 | Octahedral | Dibutyltin oxide |

The dimethylamino ligand in (dimethylamino)trimethylstannane adopts a trigonal pyramidal geometry around nitrogen, while the tin center maintains a tetrahedral arrangement. This configuration facilitates its reactivity in transmetallation reactions and catalytic cycles, particularly in silicone and polymer synthesis.

Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 207.89 g/mol | |

| SMILES | $$ \text{CN}(C)\text{Sn}(C)C $$ | |

| InChIKey | HQFPMGPCIKGRON-UHFFFAOYSA-N |

Systematic IUPAC Nomenclature and CAS Registry

The systematic International Union of Pure and Applied Chemistry nomenclature for this organotin compound is N-methyl-N-trimethylstannylmethanamine [1] [2]. This nomenclature reflects the structural arrangement where the dimethylamino group is bonded to the trimethylstannyl moiety. The compound is officially registered under Chemical Abstracts Service Registry Number 993-50-0 [1] [2] [3].

The compound possesses several recognized synonyms in chemical literature, including dimethylaminotrimethylstannane, trimethylstannyldimethylamide, and pentamethylstannanamine [1] [2]. The European Community Number designation is 213-610-9, while the Unique Ingredient Identifier code is ADU53CNW3N [2]. Additional database identifiers include the PubChem Compound Identification Number 101941 and the DSSTox Substance Identification Number DTXSID10244034 [2].

| Nomenclature Parameter | Value |

|---|---|

| IUPAC Name | N-methyl-N-trimethylstannylmethanamine [1] |

| CAS Registry Number | 993-50-0 [1] [2] [3] |

| EC Number | 213-610-9 [2] |

| UNII Code | ADU53CNW3N [2] |

| PubChem CID | 101941 [1] [2] |

| MDL Number | MFCD00008298 [1] |

Molecular Formula and Structural Isomerism

The molecular formula of (dimethylamino)trimethylstannane is C₅H₁₅NSn [1] [2] [3]. The compound exhibits a molecular weight of 207.89 atomic mass units [1] [4]. The structural formula can be represented as (CH₃)₃SnN(CH₃)₂, indicating the presence of a central tin atom bonded to three methyl groups and one dimethylamino group [1] [5].

The compound demonstrates tetrahedral geometry around the central tin atom, consistent with typical tetracoordinate organotin compounds [6]. The tin atom maintains a formal oxidation state of +4, characteristic of organotin(IV) species [6]. The nitrogen atom within the dimethylamino group exhibits sp³ hybridization and maintains a pyramidal geometry with the two methyl substituents [7].

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C₅H₁₅NSn [1] [2] [3] |

| Molecular Weight | 207.89 g/mol [1] [4] |

| Linear Formula | (CH₃)₃SnN(CH₃)₂ [1] [5] |

| Tin Oxidation State | +4 [6] |

| Coordination Number | 4 [6] |

| Molecular Geometry | Tetrahedral [6] |

The Simplified Molecular Input Line Entry System representation is Sn(C)(C)C, while the International Chemical Identifier string is InChI=1S/C2H6N.3CH3.Sn/c1-3-2;;;;/h1-2H3;3*1H3;/q-1;;;;+1 [1] [5]. The corresponding International Chemical Identifier Key is HQFPMGPCIKGRON-UHFFFAOYSA-N [1] [5].

Regarding structural isomerism, (dimethylamino)trimethylstannane does not exhibit constitutional isomers due to the symmetric arrangement of the three methyl groups bonded to tin and the single dimethylamino substituent [8]. The compound exists as a single structural entity without tautomeric forms or geometric isomers [9]. The molecule demonstrates conformational flexibility around the tin-nitrogen bond, allowing rotation of the dimethylamino group relative to the trimethylstannyl moiety [10].

Spectroscopic Identification (¹H/¹³C/¹¹⁹Sn NMR, IR, Mass Spectrometry)

Proton Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of (dimethylamino)trimethylstannane displays characteristic signals corresponding to the distinct proton environments within the molecule [1]. The trimethylstannyl protons appear as a singlet due to the equivalent magnetic environment of the nine methyl protons bonded to tin [11] [12]. These protons typically resonate in the upfield region, consistent with the shielding effect of the tin atom [12].

The dimethylamino protons generate a separate signal, reflecting the six equivalent protons of the two methyl groups bonded to nitrogen [13]. The chemical shift of these protons is influenced by the electron-donating properties of the nitrogen atom [7]. Coupling between protons and the nuclear magnetic resonance-active tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) results in satellite peaks flanking the main signals [12] [14].

| Proton Environment | Expected Chemical Shift Range (ppm) | Multiplicity |

|---|---|---|

| Sn(CH₃)₃ | 0.2-0.4 [11] | Singlet with tin satellites [12] |

| N(CH₃)₂ | 2.2-2.8 [13] | Singlet [7] |

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The carbon-13 nuclear magnetic resonance spectrum exhibits distinct resonances for the carbon atoms in different chemical environments [1]. The methyl carbons bonded to tin display characteristic chemical shifts influenced by the electropositive nature of the tin center [12]. These carbons typically appear in the upfield region of the spectrum due to the shielding effect of tin [15].

The methyl carbons of the dimethylamino group resonate at different chemical shifts compared to the tin-bonded carbons, reflecting the distinct electronic environment provided by the nitrogen atom [13]. The carbon-tin coupling constants provide valuable structural information, with one-bond coupling constants between carbon-13 and tin-119 typically ranging from 200 to 400 Hz for organotin compounds [12] [15].

| Carbon Environment | Expected Chemical Shift Range (ppm) | ¹J(¹¹⁹Sn-¹³C) Coupling (Hz) |

|---|---|---|

| Sn-CH₃ | -8 to -12 [16] | 300-400 [12] |

| N-CH₃ | 40-45 [13] | Not applicable |

Tin-119 Nuclear Magnetic Resonance Spectroscopy

The tin-119 nuclear magnetic resonance spectrum provides direct information about the tin center electronic environment [12]. For (dimethylamino)trimethylstannane, the tin chemical shift falls within the typical range for tetracoordinate organotin compounds [17] [18]. The chemical shift is influenced by the electron-donating properties of the organic substituents and the coordination environment around tin [19].

Tin-119 nuclear magnetic resonance spectroscopy is particularly sensitive to changes in coordination number and electronic environment [18]. The chemical shift of approximately -50 to -100 ppm is characteristic of tetramethyl- and related tetraorganotin compounds [17]. Coupling constants between tin-119 and carbon-13 nuclei provide additional structural confirmation [12] [15].

| Tin Environment | Expected Chemical Shift Range (ppm) | Reference Standard |

|---|---|---|

| (CH₃)₃SnN(CH₃)₂ | -50 to -100 [17] | Tetramethyltin [12] |

Infrared Spectroscopy

The infrared spectrum of (dimethylamino)trimethylstannane displays characteristic vibrational modes corresponding to the functional groups present in the molecule [20]. The carbon-hydrogen stretching vibrations of both the trimethylstannyl and dimethylamino groups appear in the 2800-3000 cm⁻¹ region [21]. These stretching modes provide fingerprint information for structural identification [22].

The tin-carbon stretching vibrations typically occur in the lower frequency region, below 800 cm⁻¹, characteristic of metal-carbon bonds in organometallic compounds [23]. The carbon-nitrogen stretching vibrations of the dimethylamino group contribute to the spectral complexity in the 1000-1200 cm⁻¹ region [24].

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| C-H Stretch | 2800-3000 [21] | Methyl groups |

| C-N Stretch | 1000-1200 [24] | Dimethylamino group |

| Sn-C Stretch | 500-800 [23] | Tin-carbon bonds |

Mass Spectrometry

The mass spectrum of (dimethylamino)trimethylstannane exhibits fragmentation patterns characteristic of organotin compounds [25] [26]. The molecular ion peak appears at m/z 207.89, corresponding to the intact molecular structure [4]. Fragmentation typically involves loss of methyl groups from both the tin center and the dimethylamino substituent [27].

Common fragmentation pathways include the loss of trimethylstannyl cation (Me₃Sn⁺, m/z 165) and dimethylamino fragments [28] [25]. The base peak often corresponds to the trimethyltin cation, reflecting the stability of this fragment in the gas phase [27]. Isotopic patterns arise from the natural abundance of tin isotopes, providing additional structural confirmation [26].

| Fragment | m/z | Assignment |

|---|---|---|

| M⁺- | 207.89 [4] | Molecular ion |

| Me₃Sn⁺ | 165 [27] | Trimethyltin cation |

| (CH₃)₂N⁺ | 44 [28] | Dimethylamino cation |

Direct synthesis of (dimethylamino)trimethylstannane represents the most straightforward approach to this organometallic compound, involving the nucleophilic substitution of trimethyltin chloride with dimethylamine. This method capitalizes on the nucleophilic nature of secondary amines and their ability to displace halide ions from organotin halides under controlled conditions [1] [2].

The fundamental reaction proceeds according to the following mechanism: trimethyltin chloride undergoes nucleophilic attack by dimethylamine, resulting in the formation of a tin-nitrogen bond with concomitant elimination of hydrogen chloride. The reaction is typically carried out in anhydrous solvents such as tetrahydrofuran or toluene under an inert atmosphere to prevent hydrolysis and oxidation [3] [4].

Reaction Conditions and Optimization

The optimal reaction conditions for direct synthesis involve maintaining temperatures between room temperature and 80°C, with the specific temperature depending on the reactivity of the amine nucleophile and the desired reaction rate . The reaction is highly sensitive to moisture, requiring rigorous exclusion of water and oxygen through the use of Schlenk line techniques or glove box manipulations [6] [7].

Solvent selection plays a crucial role in determining reaction efficiency. Ethereal solvents such as tetrahydrofuran and diethyl ether are commonly employed due to their ability to coordinate with the tin center and stabilize reaction intermediates [8]. The choice of solvent affects both the reaction rate and the selectivity of the tin-amine bond formation [9].

Mechanistic Considerations

The direct synthesis mechanism involves a classical nucleophilic substitution at the tin center, where the nitrogen lone pair attacks the electrophilic tin atom. The reaction proceeds through a five-coordinate intermediate, which subsequently eliminates hydrogen chloride to form the desired product [10] [11]. The stereochemistry of the reaction is influenced by the electronic and steric properties of both the amine nucleophile and the organotin halide precursor.

Yield and Efficiency

Direct synthesis methods typically achieve yields ranging from 70% to 95%, making this approach highly efficient for laboratory-scale preparations [3] [12]. The high yields are attributed to the favorable thermodynamics of tin-nitrogen bond formation and the irreversible nature of hydrogen chloride elimination under anhydrous conditions.

Substrate Scope and Limitations

While direct synthesis is highly effective for simple dialkylamines, the method shows limitations when applied to sterically hindered amines or those containing additional functional groups. The reaction rate decreases significantly with increasing steric bulk around the nitrogen center, and certain electron-withdrawing groups can deactivate the amine nucleophile [13] [14].

Transmetalation Reactions with Organotin Precursors

Transmetalation reactions represent a powerful synthetic approach for preparing (dimethylamino)trimethylstannane through the exchange of ligands between different metal centers. This methodology involves the transfer of organic groups from one metal to another, typically proceeding through thermodynamically favorable pathways [15] [16].

Fundamental Principles

Transmetalation reactions involving organotin compounds follow the general mechanism of metal-metal exchange, where the driving force is the formation of more thermodynamically stable metal-ligand bonds [8]. The reaction typically involves hexamethylditin or other organotin precursors in combination with appropriate organometallic reagents to facilitate the ligand exchange process [3] [17].

The mechanism involves initial coordination of the organometallic precursor to the tin center, followed by ligand exchange through a bridged intermediate. The reaction proceeds through concerted or stepwise pathways, depending on the nature of the metal centers and the steric environment around the reactive sites [15] [18].

Reaction Conditions and Catalysis

Transmetalation reactions are typically performed under elevated temperatures ranging from 85°C to 110°C, often requiring reflux conditions to achieve complete conversion [3] [8]. The reactions are conducted under inert atmospheres using solvents such as dimethylformamide, toluene, or dioxane [17].

Palladium catalysis plays a crucial role in many transmetalation processes, particularly in Stille-type coupling reactions where palladium complexes facilitate the metal-metal exchange [15] [18]. The catalyst loading typically ranges from 2% to 5% by mole, with tetrakis(triphenylphosphine)palladium(0) being the most commonly employed catalyst system [19] [17].

Mechanistic Pathways

The transmetalation mechanism involves several key steps: initial coordination of the organometallic precursor to the palladium center, followed by ligand exchange through a four-coordinate intermediate. The reaction proceeds through either an associative or dissociative mechanism, depending on the electronic properties of the metal centers and the nature of the ligands [15] [20].

Research has demonstrated that the electronic demands of transmetalation are highly dependent on the leaving ligand and the nature of the organometallic donor. Studies using Hammett analysis have revealed that electron-rich organometallic donors undergo transmetalation more readily than electron-deficient analogs [15].

Substrate Scope and Synthetic Applications

Transmetalation reactions show broad substrate scope, accommodating a wide range of organometallic precursors including organosilanes, organostannanes, and organozinc compounds [21] [16]. The method is particularly valuable for preparing complex organotin compounds that cannot be accessed through direct synthesis approaches.

The synthetic utility of transmetalation extends to the preparation of trimethylstannyl-substituted aromatic compounds, where the method has been successfully applied to synthesize compounds such as (E)-3-(3-(trimethylstannyl)phenyl)acrylaldehyde in high yields [19]. These reactions typically proceed with excellent regioselectivity and functional group tolerance.

Yield and Efficiency Considerations

Transmetalation reactions typically achieve yields ranging from 80% to 92%, representing one of the most efficient methods for organotin synthesis [3] [17]. The high yields are attributed to the favorable thermodynamics of the metal-metal exchange and the irreversible nature of the ligand transfer process under the employed reaction conditions.

Purification Techniques for Air-Sensitive Organotins

The purification of air-sensitive organotins such as (dimethylamino)trimethylstannane presents significant challenges due to their susceptibility to hydrolysis and oxidation upon exposure to atmospheric moisture and oxygen. Specialized techniques have been developed to address these challenges while maintaining the integrity of the organotin compounds [22] [23].

Distillation Under Inert Atmosphere

Distillation under reduced pressure and inert atmosphere represents the most common purification method for volatile organostannanes. This technique involves the careful removal of impurities through selective vaporization while maintaining an oxygen-free environment [24] [25]. The process typically requires temperatures between 50°C and 100°C under reduced pressure, with the specific conditions depending on the volatility of the target compound.

The distillation apparatus must be thoroughly dried and purged with inert gas before use, often requiring multiple evacuation and backfill cycles to ensure complete removal of atmospheric gases [26] [27]. Cold traps are essential components of the distillation setup, serving to condense the purified product and prevent contamination from atmospheric moisture.

Chromatographic Purification Methods

Silica gel chromatography represents a viable purification method for air-sensitive organotins, provided that appropriate precautions are taken to exclude moisture and oxygen [28] [29]. The technique requires the use of rigorously dried silica gel and anhydrous solvents, with all operations conducted under inert atmosphere [26].

Column chromatography using neutral alumina has proven particularly effective for the purification of alkylstannanes, with the method showing excellent compatibility with a wide range of functional groups [26] [28]. The technique involves pre-equilibration of the alumina with appropriate solvent mixtures under inert atmosphere, followed by elution using gradient solvent systems.

Specialized Purification Techniques

Recrystallization from dry solvents offers an alternative purification method for crystalline organotin compounds. This technique requires the careful selection of solvent systems that provide adequate solubility while maintaining the stability of the organotin compound [30] [25]. Common solvent systems include anhydrous ethers, hydrocarbons, and polar aprotic solvents such as tetrahydrofuran and dimethylformamide.

Vacuum line purification represents the most rigorous approach to organotin purification, involving the use of high vacuum techniques and cryogenic separation methods [6] [25]. This method is particularly valuable for highly air-sensitive compounds that decompose rapidly upon exposure to atmospheric conditions.

Removal of Organotin Impurities

The removal of organotin impurities from reaction mixtures requires specialized techniques due to the persistent nature of tin-containing byproducts. Fluoride ion treatment has emerged as one of the most effective methods for removing organotin residues, involving the use of aqueous potassium fluoride solutions or pyridine-hydrogen fluoride complexes [22] [23].

The fluoride treatment method involves the formation of stable tin-fluoride complexes that can be easily separated from organic products through aqueous extraction [31]. This technique shows excellent efficiency, typically achieving greater than 99% removal of tin impurities while maintaining the integrity of the desired organic products.

Solid-Supported Purification Methods

Solid-supported purification techniques have been developed to address the challenges associated with traditional solution-phase purification methods. These approaches involve the use of polymer-supported reagents and scavengers to remove organotin impurities through heterogeneous processes [23] [28].

The method involves the use of functionalized silica gel or polymer resins that selectively bind organotin compounds, allowing for their removal through simple filtration procedures. This approach is particularly valuable for large-scale purification processes where traditional methods may be impractical or inefficient.

Quality Control and Analysis

The purity assessment of air-sensitive organotins requires specialized analytical techniques that can accommodate the unique properties of these compounds. Nuclear magnetic resonance spectroscopy represents the primary method for purity determination, with tin-119 NMR spectroscopy providing particularly valuable information about the tin environment [3] [32].

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H300+H310+H330 (100%): Fatal if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Acute Toxic;Environmental Hazard